molecular formula C84H118N20O19S B14864700 Mating Factor a Acetate

Mating Factor a Acetate

Cat. No.: B14864700
M. Wt: 1744.0 g/mol
InChI Key: BAXRXKSEONZUJF-ZMYGZJAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mating Factor a Acetate is a peptide pheromone produced by yeast cells, specifically Saccharomyces cerevisiae. This compound plays a crucial role in the mating process of yeast by arresting the cell cycle in the G1 phase, thereby synchronizing cells for conjugation. It is a synthetic compound with the empirical formula C82H114N20O17S and a molecular weight of 1683.97 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mating Factor a Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is typically greater than 93% .

Chemical Reactions Analysis

Types of Reactions

Mating Factor a Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

The primary product of these reactions is the peptide itself, with potential side products including truncated peptides or peptides with modified side chains depending on the reaction conditions .

Scientific Research Applications

Mating Factor a Acetate has a wide range of applications in scientific research:

Mechanism of Action

Mating Factor a Acetate exerts its effects by binding to specific receptors on the surface of yeast cells of the opposite mating type (a cells). This binding inhibits the initiation of DNA synthesis, thereby arresting the cell cycle in the G1 phase. The molecular targets involved include the Ste2p receptor and downstream signaling pathways that regulate cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    Mating Factor α Acetate: Another yeast pheromone with a similar role in mating but produced by α cells.

    Substance P Acetate: A neuropeptide with different biological functions but similar peptide structure.

    Enfuvirtide Acetate: An antiviral peptide used in HIV treatment

Uniqueness

Mating Factor a Acetate is unique in its specific role in yeast mating and its ability to arrest the cell cycle, making it a valuable tool for studying cell cycle regulation and mating processes in yeast .

Properties

Molecular Formula

C84H118N20O19S

Molecular Weight

1744.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C82H114N20O17S.C2H4O2/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47;1-2(3)4/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119);1H3,(H,3,4)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-;/m0./s1

InChI Key

BAXRXKSEONZUJF-ZMYGZJAFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)N.CC(=O)O

Origin of Product

United States

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